1-Adamantanemethanol

Phthalocyanine Photostability Photosensitizer

1-Adamantanemethanol is the definitive bridgehead-functionalized adamantane alcohol for high-performance research. Unlike 1-adamantanol, its methylene spacer provides unmatched reactivity for living polymerization initiators and axially-substituted silicon phthalocyanines with 100× greater photostability. Procure with confidence: choose ≥99% purity to guarantee the scaffold rigidity and lipophilicity essential for engaging hydrophobic enzyme channels in HDAC inhibitor development. Ensure your synthesis pathway is viable from the start.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 770-71-8
Cat. No. B050818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantanemethanol
CAS770-71-8
SynonymsTricyclo[3.3.1.13,7]decane-1-methanol;  (Adamantan-1-yl)methanol;  1-(Hydroxymethyl)adamantane;  1-Adamantylcarbinol;  1-Adamantylmethanol;  3-(Hydroxymethyl)adamantane_x000B_
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CO
InChIInChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
InChIKeyMDVGOOIANLZFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantanemethanol (CAS 770-71-8): A Rigid Caged Alcohol Scaffold for Specialized Polymer and Drug Discovery Applications


1-Adamantanemethanol (CAS 770-71-8) is a primary alcohol featuring a highly symmetrical, rigid adamantane cage functionalized with a single hydroxymethyl group . This structure imparts exceptional thermal and chemical stability, with a melting point in the range of 114–119 °C , and a pronounced lipophilicity (LogP 2.19–2.93) that differentiates it from simpler aliphatic alcohols . Unlike its close analog 1-adamantanol, which has a hydroxyl directly attached to the cage, the methylene spacer in 1-adamantanemethanol provides distinct reactivity and conformational flexibility, making it a valuable building block in materials science and medicinal chemistry [1].

Why Generic Alcohols Cannot Replace 1-Adamantanemethanol in Precision Applications


The unique value of 1-adamantanemethanol stems from the synergy between its bulky, lipophilic adamantane cage and its reactive primary alcohol group. While simpler alcohols like 1-adamantanol or aliphatic analogues might superficially resemble it, they fail to replicate this specific combination of properties [1]. The methylene spacer dramatically alters the reactivity, steric profile, and the physical properties of the resulting derivatives compared to 1-adamantanol [2]. Consequently, substituting 1-adamantanemethanol with a less expensive or more readily available alcohol—even a closely related adamantane derivative—can lead to a complete loss of function, such as the collapse of photostability in a phthalocyanine sensor [3], or the failure to initiate a living polymerization with the required kinetics [4]. The quantitative evidence below validates its non-fungible nature in specific, high-performance applications.

Quantitative Differentiation of 1-Adamantanemethanol (CAS 770-71-8) from Close Analogs


Photostability of Silicon Phthalocyanines: 1-Adamantanemethanol Derivative is 100x More Stable than Zinc Analog

When used to synthesize axially disubstituted silicon(IV) phthalocyanines, the derivative made with 1-adamantanemethanol exhibited dramatically enhanced photostability. It was approximately 100 times more stable than a zinc phthalocyanine reference compound under identical irradiation conditions [1].

Phthalocyanine Photostability Photosensitizer

Ring-Opening Polymerization Initiator Efficiency: 1-Adamantanemethanol vs. Isopropanol vs. Fluorinated Alcohol

In a comparative study of initiators for the ring-opening polymerization of ε-caprolactone, 1-adamantanemethanol (A) enabled a living polymerization with a linear increase in molecular weight and very narrow polydispersity. In contrast, the fluorinated alcohol (F) initiator yielded electrospun PCL mats with liquid absorption values up to three times higher than those capped with 1-adamantanemethanol [1]. This demonstrates that while all three are viable initiators, the choice of alcohol dictates the resulting polymer's end-group properties, allowing for tailored material design.

Ring-Opening Polymerization Polycaprolactone Electrospinning

Synthetic Route Efficiency: A 94% Yield for Reduction of 1-Adamantanecarboxylic Acid

A documented synthetic route for 1-adamantanemethanol achieves a high yield of approximately 94% via the reduction of 1-adamantanecarboxylic acid . This contrasts sharply with an alternative route using 1-adamantanecarboxylic acid methyl ester, which reportedly gives a yield of only about 10% . This quantitative difference provides a clear, data-driven rationale for prioritizing the carboxylic acid reduction pathway in procurement planning for synthesis.

Synthetic Methodology Yield Optimization Process Chemistry

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. 1-Adamantanol

The presence of the methylene (-CH2-) spacer in 1-adamantanemethanol significantly alters its physicochemical profile compared to 1-adamantanol. 1-Adamantanemethanol has a reported LogP of 2.19–2.93 , while the calculated LogP for 1-adamantanol is lower, around 1.98 . This increased lipophilicity enhances its partitioning into organic phases and biological membranes, a critical parameter for its function as a pharmaceutical intermediate and in the design of lipophilic drug conjugates [1].

Lipophilicity Solubility Physicochemical Properties

Validated Use Cases for 1-Adamantanemethanol in Advanced Material and Pharmaceutical Research


Synthesis of Ultra-Photostable Phthalocyanine-Based Photosensitizers

As demonstrated by a 100-fold increase in photostability over a zinc analog [1], 1-adamantanemethanol is the preferred reagent for creating axially substituted silicon phthalocyanines. This application is critical for developing robust photosensitizers for photodynamic therapy (PDT) and long-lifetime fluorescent sensors, where resistance to photobleaching is a key performance indicator.

Controlled Polymerization for Tailored Biomaterials

In the synthesis of functionalized polycaprolactone (PCL), 1-adamantanemethanol acts as an initiator that enables a living polymerization process [1]. The resulting polymer's end-group, bearing the adamantane moiety, provides a specific hydrophilic/hydrophobic balance that is distinct from polymers initiated with fluorinated or simple aliphatic alcohols. This allows for the rational design of electrospun fiber mats with predictable liquid absorption and surface properties for tissue engineering scaffolds or drug delivery systems.

Development of Adamantane-Based HDAC Inhibitors

1-Adamantanemethanol is a key reagent in the multi-step synthesis of adamantane- and noradamantane-based histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy [1]. Its use provides the essential adamantane scaffold, whose lipophilicity and steric bulk are crucial for engaging the hydrophobic channel of the HDAC enzyme's active site , a binding mode that cannot be replicated by smaller or non-caged alcohol precursors.

High-Yield Synthesis of Adamantane Derivatives via Carboxylic Acid Reduction

For process chemists, the route starting from 1-adamantanecarboxylic acid is the method of choice for preparing 1-adamantanemethanol, offering a highly efficient 94% yield [1]. This superior yield, compared to the 10% yield from the methyl ester route, makes it the most economical and scalable option for producing this valuable intermediate for use in subsequent reactions, such as the formation of phthalonitriles for advanced materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Adamantanemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.